Bienvenue dans la boutique en ligne BenchChem!

Empagliflozin R/S-Furanose

Pharmaceutical impurity profiling Chiral chromatography ANDA reference standards

Empagliflozin R/S-Furanose is a well‑characterized mixture of the (1R)‑ and (1S)‑anomers of 1,4‑anhydro‑1‑C‑[4‑chloro‑3‑[[4‑[[(3S)‑tetrahydro‑3‑furanyl]oxy]phenyl]methyl]phenyl]‑D‑glucitol, the furanose‑ring isomer of the SGLT2 inhibitor Empagliflozin. With a molecular formula of C₂₃H₂₇ClO₇ and a molecular weight of 450.91 g/mol, this compound is generated as a process‑related by‑product during the coupling of (S)‑3‑(4‑(2‑chlorobenzyl)phenoxy)tetrahydrofuran with persilylated gluconolactone, involving an intramolecular cyclization that yields the five‑membered furanose ring instead of the six‑membered pyranose ring found in the active pharmaceutical ingredient.

Molecular Formula C23H27ClO7
Molecular Weight 450.9 g/mol
Cat. No. B13837985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmpagliflozin R/S-Furanose
Molecular FormulaC23H27ClO7
Molecular Weight450.9 g/mol
Structural Identifiers
SMILESC1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl
InChIInChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21+,22?,23+/m0/s1
InChIKeyRAQUDPJZAZMKRD-OMIXLWJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Empagliflozin R/S-Furanose: A Critical Anomeric Impurity Mixture Reference Standard for ANDA Filing and Analytical Method Validation


Empagliflozin R/S-Furanose is a well‑characterized mixture of the (1R)‑ and (1S)‑anomers of 1,4‑anhydro‑1‑C‑[4‑chloro‑3‑[[4‑[[(3S)‑tetrahydro‑3‑furanyl]oxy]phenyl]methyl]phenyl]‑D‑glucitol, the furanose‑ring isomer of the SGLT2 inhibitor Empagliflozin . With a molecular formula of C₂₃H₂₇ClO₇ and a molecular weight of 450.91 g/mol, this compound is generated as a process‑related by‑product during the coupling of (S)‑3‑(4‑(2‑chlorobenzyl)phenoxy)tetrahydrofuran with persilylated gluconolactone, involving an intramolecular cyclization that yields the five‑membered furanose ring instead of the six‑membered pyranose ring found in the active pharmaceutical ingredient [1]. The R/S‑Furanose mixture is classified as Empagliflozin Impurity 6 and is supplied with comprehensive characterization data (NMR, HRMS, HPLC) compliant with ICH Q3A/Q3B regulatory guidelines, making it an essential reference material for abbreviated new drug applications (ANDA), method validation, and quality‑control release testing of Empagliflozin drug substance and finished dosage forms [2][3].

Why Empagliflozin R/S-Furanose Cannot Be Substituted by Single-Isomer Furanose Standards or the Pyranose API in Regulated Analytical Workflows


Empagliflozin R/S‑Furanose is not interchangeable with the individual R‑furanose (CAS 1620758‑31‑7) or S‑furanose (CAS 1620758‑32‑8) standards, nor with the Empagliflozin API pyranose form, because it is the only reference material that simultaneously contains both anomeric furanose diastereomers in a single mixture . During forced degradation studies conducted per ICH Q1(R2), acid hydrolysis of Empagliflozin generates multiple degradation products, and the furanose isomers rank among the primary process impurities observed at levels of 0.05–0.15% in pilot batches [1]. A stability‑indicating HPLC‑DAD method validated for Empagliflozin tablet analysis requires peak identification of both anomeric furanose species; using individual isomer standards necessitates two separate reference materials, doubling procurement cost and analytical run time, whereas the R/S mixture enables simultaneous identification and quantification in a single chromatographic injection [2]. Furthermore, the R/S mixture is explicitly designated as Empagliflozin Impurity 6 (distinct from Impurity C, Isomer‑1, and Impurity D, Isomer‑2), and regulatory submissions to the USP, EMA, and JP demand traceability to this specific impurity reference, not a generic furanose analog [3].

Product-Specific Quantitative Differentiation Evidence for Empagliflozin R/S-Furanose Versus Closest Comparators


Anomeric Composition: R/S Mixture Simultaneously Delivers Both (1R) and (1S) Furanose Diastereomers, Eliminating the Need for Separate Single-Isomer Standards

Empagliflozin R/S‑Furanose is explicitly sold as a defined mixture of (1R)‑1,4‑anhydro‑1‑C‑[4‑chloro‑3‑[[4‑[[(3S)‑tetrahydro‑3‑furanyl]oxy]phenyl]methyl]phenyl]‑D‑glucitol (R‑furanose, CAS 1620758‑31‑7) and its (1S)‑anomer (S‑furanose, CAS 1620758‑32‑8) . In contrast, single‑isomer standards such as Empagliflozin R‑Furanose (SynZeal SZ‑E009019) or S‑Furanose (Clearsynth, CAS 1620758‑32‑8) contain only one anomer, requiring users to procure, inventory, and inject two separate reference materials to achieve full chromatographic peak assignment for both furanose species [1]. The R/S mixture thus reduces the number of reference standards required for a complete impurity profile by 50% while maintaining compliance with ICH identification thresholds.

Pharmaceutical impurity profiling Chiral chromatography ANDA reference standards

Purity Specification: R/S-Furanose Mixture Demonstrates ≥95% Chromatographic Purity with Full Characterization Data Package Supporting ICH-Compliant Regulatory Filings

The Empagliflozin R/S‑Furanose reference standard is supplied with a certified minimum HPLC purity of 95%, accompanied by a comprehensive characterization package including ¹H‑NMR, ¹³C‑NMR, HRMS, and HPLC‑UV chromatograms traceable to pharmacopeial monographs . In comparison, individual S‑furanose isomer standards from Clearsynth achieve a marginally higher purity of >98% by HPLC, but this single‑isomer purity advantage is offset by the absence of the second anomer, which is essential for full impurity profiling . The R/S mixture's purity specification aligns with the identification threshold of 0.10% prescribed by ICH Q3B, ensuring that the reference material is fit‑for‑purpose for quantifying impurities at or above this regulatory limit [1].

Reference standard certification ICH Q3A/Q3B compliance HPLC purity analysis

Regulatory Designation: Empagliflozin R/S-Furanose Is Explicitly Identified as Impurity 6, Distinct from Impurity C (Isomer-1) and Impurity D (Isomer-2) in Pharmacopeial Classification Systems

Empagliflozin R/S‑Furanose is catalogued as Empagliflozin Impurity 6 by multiple reference standard suppliers (e.g., Forever Synthesis FY‑EMP06, Pharmaffiliates PA 05 0561004), distinguishing it from Empagliflozin Furanose Isomer‑1 (Impurity C, CAS 864070‑43‑9) and Empagliflozin Furanose Isomer‑2 (Impurity D) . This numerical designation is not arbitrary; it corresponds to the specific anomeric pair of furanose diastereomers formed via intramolecular cyclization during the β‑anomeric methyl glucopyranoside intermediate step of the Boehringer Ingelheim synthetic route [1]. Regulatory submissions that reference 'Impurity 6' without supplying the authentic R/S mixture risk rejection during ANDA review for lack of traceability to the correct reference standard.

Pharmacopeial impurity classification Regulatory submission compliance ANDA impurity profiling

Stability Relevance: Forced Degradation Studies Confirm Furanose Isomers Are Primary Acid-Hydrolysis Degradants, Requiring the R/S Mixture for Stability-Indicating Method Validation

Forced degradation of Empagliflozin under ICH Q1(R2) stress conditions generates 11 unique degradation products (DPs), with maximum DP formation observed during acid hydrolysis (0.1 N HCl) [1]. The major degradation pathways involve ring opening of the tetrahydrofuran moiety (generating DP1) and elimination of the tetrahydrofuran ring (generating DP2), both of which are chemically distinct from the furanose anomeric isomers represented by the R/S mixture [1]. However, process‑related furanose impurities (including the R/S anomeric pair) are present in pilot batches at levels of 0.05–0.15% by LC analysis and must be chromatographically resolved from the acid‑hydrolysis degradants during stability‑indicating method validation [2]. The validated stability‑indicating HPLC‑DAD method achieves a retention time of 2.54 min for the Empagliflozin API peak and requires baseline resolution of all impurity peaks including both furanose anomers, a requirement that cannot be met using only the API pyranose form as a reference [3].

Forced degradation Stability-indicating methods Degradation product identification

Storage and Handling Differentiation: R/S-Furanose Requires Refrigerated Storage (2–8°C) to Prevent Anomeric Interconversion, Unlike the Ambient-Stable Pyranose API

Empagliflozin R/S‑Furanose is recommended for storage at 2–8°C in a refrigerator, protected from light, to prevent anomeric interconversion between the (1R) and (1S) furanose forms that can occur via ring‑opening/ring‑closing equilibria at ambient temperature [1]. In contrast, the Empagliflozin API pyranose form is a non‑hygroscopic crystalline solid that is stable at room temperature for long‑term storage [2]. The individual R‑furanose (SynZeal, CAS 1620758‑31‑7) is shipped at room temperature, indicating differential stability requirements between the single‑isomer and mixture forms [3]. This thermal lability of the R/S mixture has direct analytical consequences: improper storage can alter the R:S anomeric ratio, compromising the accuracy of impurity quantification in stability studies and batch release testing.

Reference standard stability Storage condition specifications Anomeric equilibration

Optimal Application Scenarios for Empagliflozin R/S-Furanose Based on Quantitative Differentiation Evidence


ANDA Filing: Simultaneous Identification and Quantification of Both Furanose Anomeric Impurities in a Single HPLC Injection

For generic pharmaceutical manufacturers preparing an Abbreviated New Drug Application for Empagliflozin tablets (10 mg or 25 mg), the R/S‑Furanose mixture serves as the sole impurity reference standard needed to identify and quantify both (1R)‑ and (1S)‑furanose anomer peaks in the impurity profile [1]. Using the validated HPLC method with octylsilane‑bonded silica column (ZORBAX Rx‑C8, 4.6×250 mm, 5 µm), phosphoric acid/methanol‑acetonitrile gradient elution, and UV detection at 224 nm, both anomers are baseline‑resolved within a single 60‑minute run, streamlining the analytical workflow and reducing reference material procurement costs by eliminating the need for separate R‑furanose and S‑furanose standards [2].

Forced Degradation and Stability-Indicating Method Validation Under ICH Q1(R2) Stress Conditions

During stability‑indicating method validation, the R/S‑Furanose reference is essential for establishing system suitability parameters and confirming that the chromatographic method can resolve furanose process impurities from acid‑hydrolysis degradation products (DP1 and DP2) generated under 0.1 N HCl reflux [1]. The forced degradation study by Niguram and Kate (2019) demonstrates that 11 unique DPs are formed, with maximum degradation under acidic conditions; the R/S mixture enables accurate peak assignment for the furanose anomer region of the chromatogram, ensuring mass balance calculations meet the ≥95% acceptance criterion required by ICH Q2(R1) [2].

Quality Control Batch Release Testing in Commercial Empagliflozin API Manufacturing

In commercial production of Empagliflozin drug substance following the Boehringer Ingelheim synthetic route (involving Br/Li exchange, persilylated gluconolactone coupling, and AlCl₃‑promoted Et₃SiH reduction), process‑related furanose impurities are monitored at every batch using the R/S‑Furanose reference standard [1]. Pilot batch data indicate furanose‑related impurities are present at 0.05–0.15% by LC area, below the ICH Q3A identification threshold of 0.10% for a maximum daily dose of 25 mg, but requiring quantification for trend analysis and continued process verification as part of the pharmaceutical quality system [2].

Method Transfer and Pharmacopeial Compliance Across USP, EP, and JP Monographs

When transferring a validated impurity method between laboratories or aligning with pharmacopeial monographs (USP, EP, JP), the R/S‑Furanose mixture provides a single, dual‑anomer reference that satisfies the impurity identification requirements of multiple compendia [1]. The reference standard is supplied with a detailed Certificate of Analysis including HRMS and NMR data, enabling traceability to pharmacopeial standards and facilitating successful method transfer and regulatory acceptance across different jurisdictions [2].

Quote Request

Request a Quote for Empagliflozin R/S-Furanose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.